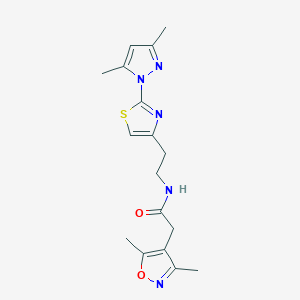

Methyl 4-(2-((3-hydroxy-3-(thiophen-2-yl)propyl)amino)-2-oxoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

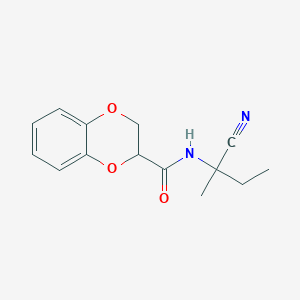

“Methyl 4-(2-((3-hydroxy-3-(thiophen-2-yl)propyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It is related to the production of (S)-duloxetine, a blockbuster antidepressant drug . The compound is produced through the reduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide .

Synthesis Analysis

The synthesis of this compound involves the reduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide . Whole cells of Rhodotorula glutinis are used in the reduction process . The reaction has excellent enantioselectivity with a >95% conversion .Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound is the reduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide . This reaction is highly enantioselective, producing a single enantiomer with >99.5% enantiomeric excess .Scientific Research Applications

New Salt and Its Uses in Pharmaceutical Compositions

A study introduces a salt, described as N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate or its solvate. This compound is highlighted for its use in pharmaceutical compositions and therapeutic applications, suggesting potential medicinal value in drug formulation and development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds

Research on iron-catalyzed benzylation demonstrates the efficient synthesis of 2-benzylated products from CH-acidic 1,3-dicarbonyl compounds. This process, applicable under mild conditions, is significant for the pharmaceutical industry, particularly in the synthesis of complex molecules with potential therapeutic applications (Jette Kischel et al., 2007).

Cooperative Motion in Amorphous Polymers

A study on azo polymers for reversible optical storage uncovers the cooperative motion of polar side groups in amorphous polymers. This research contributes to the understanding of materials science, particularly in the development of high-performance polymers for optical data storage and other applications (X. Meng et al., 1996).

Sphagnum Acid Thermochemolysis in Peatlands

Investigation into the redox conditions on sphagnum acid thermochemolysis product distributions in peatlands provides insights into environmental chemistry and the degradation processes of organic matter in wetland ecosystems. This study aids in understanding the chemical composition and transformation of peat, with implications for carbon cycling and environmental monitoring (E. Swain & G. Abbott, 2013).

properties

IUPAC Name |

methyl 4-[[2-[(3-hydroxy-3-thiophen-2-ylpropyl)amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-24-17(23)11-4-6-12(7-5-11)19-16(22)15(21)18-9-8-13(20)14-3-2-10-25-14/h2-7,10,13,20H,8-9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBVDDRVRGVICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648723.png)

![(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2648729.png)

![2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2648731.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2648733.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2648734.png)

![5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2648735.png)

![5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2648737.png)

![N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648740.png)

![N-benzyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2648741.png)

![ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2648742.png)